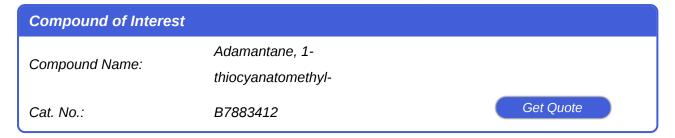


Confirming the Structure of 1-Thiocyanatomethyl-adamantane via Spectroscopy: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data to confirm the structure of 1-thiocyanatomethyl-adamantane. By examining Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) data, we can elucidate the key structural features of this adamantane derivative. For comparative purposes, spectroscopic data for adamantane and its structural isomer, 1-adamantyl isothiocyanate, are also presented.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-thiocyanatomethyladamantane and related compounds.

Table 1: Infrared (IR) Spectroscopy Data



Compound	Key Vibrational Frequencies (cm ⁻¹)	Functional Group Assignment
1-Thiocyanatomethyl- adamantane	~2150 (sharp, medium) ~2900- 3000 (strong) ~1450 (medium)	C≡N (thiocyanate) stretch C-H (alkane) stretch CH₂ bend
Adamantane	~2900-3000 (strong) ~1450 (medium)	C-H (alkane) stretch CH2 bend
1-Adamantyl isothiocyanate	~2100-2250 (broad, strong) ~2900-3000 (strong) ~1450 (medium)	N=C=S (isothiocyanate) stretch C-H (alkane) stretch CH ₂ bend

Note: Specific experimental IR data for 1-thiocyanatomethyl-adamantane was not available in the searched literature. The provided frequency is a typical value for organic thiocyanates.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
1-Thiocyanatomethyl- adamantane	~3.0	S	-CH2-SCN
~1.5-2.0	m	Adamantane protons	
Adamantane[1]	1.87	m	CH2
1.75	m	СН	
1-Adamantyl isothiocyanate[2]	2.01-1.46	m	Adamantane protons

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Compound	Chemical Shift (δ) ppm	Assignment
1-Thiocyanatomethyl- adamantane	~110-115 ~50-55 ~30-45	-SCN -CH2-SCN Adamantane carbons
Adamantane[3][4]	37.8	СН
28.0	CH2	
1-Adamantyl isothiocyanate[5] [6]	129.4	N=C=S
58.5	Quaternary C in Adamantane	
43.8	Adamantane carbons	
35.6	Adamantane carbons	_
29.3	Adamantane carbons	_

Note: Specific experimental ¹³C NMR data for 1-thiocyanatomethyl-adamantane was not available in the searched literature. The provided chemical shifts are estimates based on typical values for similar structures.

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M+) m/z	Key Fragment lons m/z
1-Thiocyanatomethyl- adamantane[7]	207	135 (adamantyl cation)
Adamantane[8]	136	135, 93, 79
1-Adamantyl isothiocyanate[6]	193	135 (adamantyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy



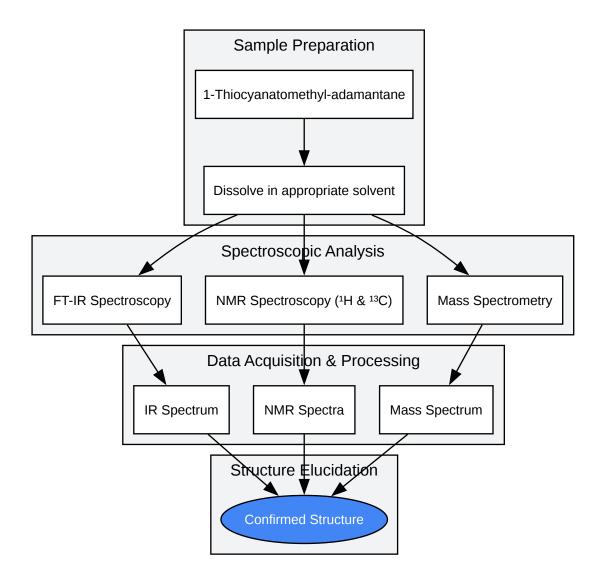
- Sample Preparation: For solid samples, the thin solid film method is commonly used. A small amount of the solid (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[10]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-IR instrument. A background spectrum of the clean salt plate is typically recorded first and automatically subtracted from the sample spectrum. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
- Sample Preparation: The sample (typically 1-5 mg for ¹H NMR, 10-25 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition for ¹H NMR: The sample is placed in the spectrometer's magnet. The
 acquisition parameters, such as the number of scans and relaxation delay, are set. The free
 induction decay (FID) signal is acquired and then Fourier-transformed to produce the NMR
 spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference
 standard.
- Data Acquisition for ¹³C NMR: The procedure is similar to ¹H NMR, but typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.[11]
- 3. Mass Spectrometry (MS)
- Sample Introduction and Ionization: For volatile compounds, the sample can be introduced via a gas chromatograph (GC-MS). The sample is vaporized and then ionized, often using electron ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.[3]



- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).[3]
- Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow and Structural Elucidation

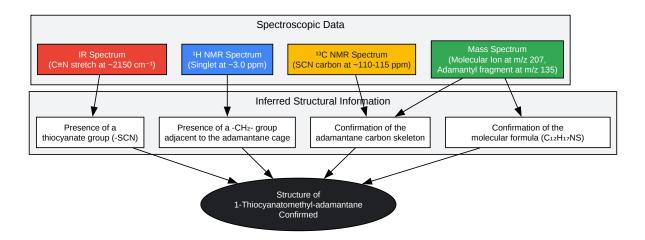
The following diagrams illustrate the general workflow for spectroscopic analysis and the logic of using combined spectroscopic data for structure confirmation.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Logic diagram for structure elucidation.

By integrating the information from these complementary spectroscopic techniques, the chemical structure of 1-thiocyanatomethyl-adamantane can be unequivocally confirmed. The presence of the thiocyanate group, the adamantane core, and the methylene linker are all supported by the presented data. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development who are working with adamantane derivatives.

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